

Application Notes and Protocols for [Orn5]-URP

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Compound of Interest

Compound Name: [Orn5]-URP

Cat. No.: B15570194

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Introduction

[Orn5]-URP is a potent and selective antagonist of the Urotensin-II receptor (UT), a G-protein coupled receptor involved in a variety of physiological processes. With a pEC₅₀ of 7.24, **[Orn5]-URP** serves as a valuable tool for investigating the physiological and pathological roles of the urotensinerpic system.^[1] These application notes provide detailed protocols for the preparation, storage, and use of **[Orn5]-URP** in common experimental assays. The CAS number for **[Orn5]-URP** is 782485-03-4.^{[1][2]}

Solution Preparation and Storage

The proper reconstitution and storage of **[Orn5]-URP** are critical for maintaining its biological activity and ensuring experimental reproducibility. While the certificate of analysis provided by the manufacturer should be consulted for lot-specific details, the following guidelines are based on general best practices for peptide handling.

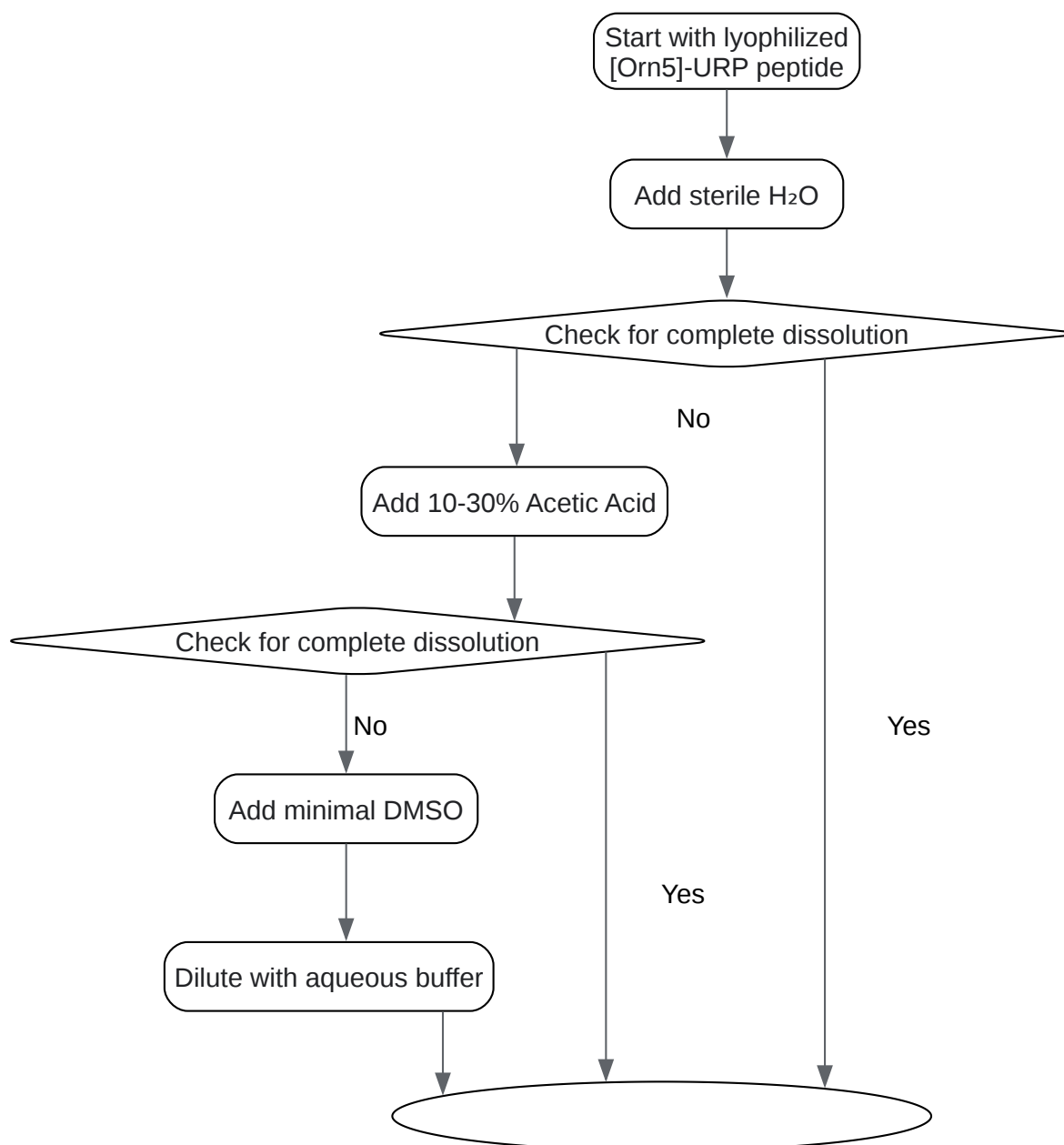
Reconstitution Protocol

It is recommended to initially attempt to dissolve the lyophilized **[Orn5]-URP** peptide in sterile, purified water.^[1] If solubility is limited, the following alternative solvents can be used sequentially.

Recommended Solvents and Procedures:

Priority	Solvent	Procedure
1	Sterile Water (H ₂ O)	Attempt to dissolve the peptide in sterile, purified water first. [1]
2	10%-30% Acetic Acid	If the peptide does not dissolve in water, try a 10%-30% acetic acid solution.
3	Dimethyl Sulfoxide (DMSO)	For highly hydrophobic peptides, a small amount of DMSO can be used to dissolve the peptide, followed by dilution with an aqueous buffer to the desired concentration.

General Reconstitution Workflow:



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Caption: Workflow for reconstituting **[Orn5]-URP** peptide.

Storage Conditions

Proper storage is essential to prevent degradation of the peptide.

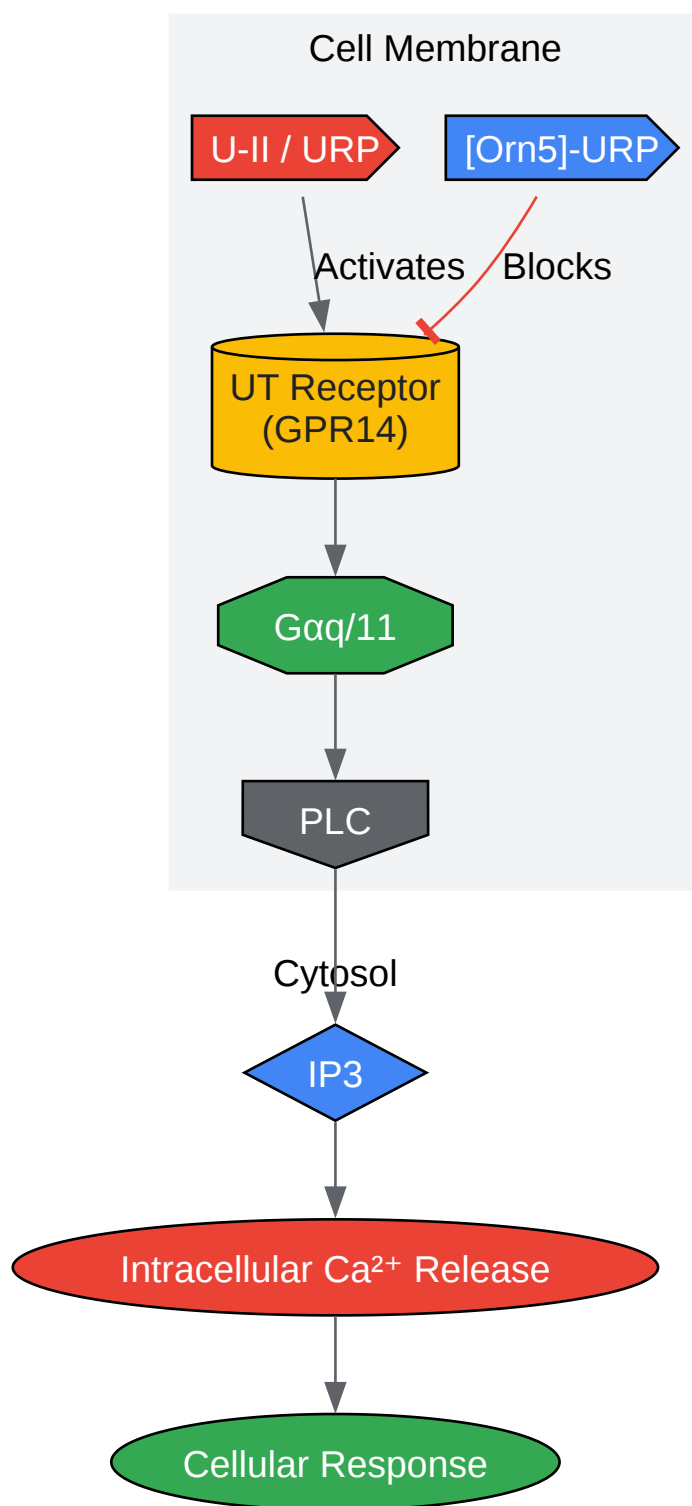
Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C or -80°C	Long-term	Protect from moisture.
In Solution	-20°C or -80°C	Short to medium-term	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

[Orn5]-URP, as a UT receptor antagonist, can be used in a variety of in vitro and ex vivo assays to study the effects of blocking the urotensin signaling pathway.

Urotensin-II Receptor (UT) Signaling Pathway

[Orn5]-URP exerts its antagonistic effects by blocking the binding of Urotensin-II (U-II) and Urotensin-II-related peptide (URP) to the UT receptor. This receptor is coupled to the Gαq/11 protein. Activation of the UT receptor typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to various downstream cellular responses.



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Caption: **[Orn5]-URP** antagonism of the Urotensin-II receptor signaling pathway.

Ex Vivo Rat Aortic Ring Contraction Assay

This assay is used to assess the effect of **[Orn5]-URP** on the vasoconstrictor response induced by UT receptor agonists like Urotensin-II.

Materials:

- Thoracic aorta from male Wistar rats
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Urotensin-II (agonist)
- **[Orn5]-URP**
- Organ bath system with isometric force transducers

Procedure:

- Humanely euthanize a rat and excise the thoracic aorta.
- Clean the aorta of adhering connective and adipose tissue and cut into 2-3 mm rings.
- Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
- To assess the antagonistic effect of **[Orn5]-URP**, pre-incubate the aortic rings with the desired concentration of **[Orn5]-URP** for 30 minutes.
- Generate a cumulative concentration-response curve for Urotensin-II by adding the agonist in a stepwise manner.
- Record the isometric tension and compare the Urotensin-II dose-response curve in the presence and absence of **[Orn5]-URP** to determine the antagonist's potency.

In Vitro Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of **[Orn5]-URP** to inhibit the increase in intracellular calcium induced by a UT receptor agonist in cultured cells, such as astrocytes or HEK293 cells expressing the UT receptor.

Materials:

- Cultured astrocytes or UT receptor-expressing cell line
- Cell culture medium (e.g., DMEM)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Probenecid
- Urotensin-II (agonist)
- **[Orn5]-URP**
- Fluorometric imaging plate reader (e.g., FlexStation)

Procedure:

- Seed the cells in black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency.
- On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye in HBSS containing probenecid for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
- Wash the cells with HBSS to remove excess dye.
- Add various concentrations of **[Orn5]-URP** to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

- Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.
- Add a fixed concentration of Urotensin-II (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.
- The change in fluorescence corresponds to the change in intracellular calcium concentration. The inhibitory effect of **[Orn5]-URP** is determined by the reduction in the agonist-induced calcium signal.

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References

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